Physicochemical Profile Divergence: Increased Polar Surface Area Relative to Des-Hydroxy Analog
Direct computational comparison of methyl 4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with its des-hydroxy parent, methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, reveals a substantial increase in topological polar surface area (TPSA) from 55 Ų to 75.21 Ų, a 37% increase attributable solely to the 4-position hydroxyl substituent [1]. This change is accompanied by an increase in hydrogen bond donor count from 1 to 2 and hydrogen bond acceptor count from 3 to 4, while the computed logP decreases from 1.2 to 1.06, indicating enhanced hydrophilicity [1]. These differences place the target compound in a more favorable region of predictive drug-likeness space for central nervous system penetration and aqueous solubility, directly impacting formulation development and in vivo pharmacokinetic outcomes [1].
| Evidence Dimension | Physicochemical property differences: TPSA / logP / HBA / HBD |
|---|---|
| Target Compound Data | TPSA = 75.21 Ų; logP = 1.06; HBA = 4; HBD = 2 |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: TPSA = 55 Ų; XLogP3 = 1.2; HBA = 3; HBD = 1 |
| Quantified Difference | ΔTPSA = +20.21 Ų (+37%); ΔlogP = -0.14; ΔHBA = +1; ΔHBD = +1 |
| Conditions | Computed properties: TPSA (Cactvs 3.4.8.18), logP (XLogP3 3.0, Leyan prediction) |
Why This Matters
The 37% higher TPSA and additional hydrogen bonding capacity of the target compound directly translate to improved aqueous solubility and potential blood-brain barrier permeability modulation compared to the des-hydroxy analog, making it a superior choice for early-stage lead optimization requiring balanced physicochemical properties.
- [1] PubChem. "Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate." Compound Summary, CID 21110084, 2025. View Source
